molecular formula C21H24N2O B2407026 N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide CAS No. 852137-75-8

N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide

Cat. No. B2407026
CAS RN: 852137-75-8
M. Wt: 320.436
InChI Key: PDXJGNMXYQMLKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DIM-5 involves several steps, including the condensation of 5-nitroindole with dimethylamine and subsequent reduction of the nitro group to an amino group. The resulting intermediate is then coupled with phenylacetic acid to obtain DIM-5. A one-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles has been developed .


Molecular Structure Analysis

The molecule contains a total of 43 atom(s). There are 20 Hydrogen atom(s), 19 Carbon atom(s), 2 Nitrogen atom(s) and 2 Oxygen atom(s) . The Benzyl N-[(1,2-dimethylindol-5-yl)methyl]carbamate molecule contains a total of 45 bond(s). There are 25 non-H bond(s), 17 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 16 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 Pyrrole(s) .

Scientific Research Applications

Fischer Indolisation

The compound can be synthesized using a one-pot, three-component Fischer indolisation . This process is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks .

N-Alkylation

The compound can also be synthesized using a rapid N-alkylation process . This process is robust, clean, high-yielding, and generates minimal quantities of by-products or leftovers .

Synthesis of Diverse Heterocycles

Indoles, such as this compound, are versatile building blocks in synthesis, providing access to diverse heterocycles . These include tryptolines, spiropyrans, indolines, oxindoles, and spirocycles .

Substrates for Asymmetric Dearomatisation

Indoles like this compound can be used as substrates for asymmetric dearomatisation . This is a process that converts aromatic compounds into non-aromatic ones, which can be useful in the synthesis of complex organic molecules.

Polymers and Composite Materials

Indoles can be used in the synthesis of polymers and composite materials with energy storage and biomedical applications .

Photochemical Properties

The compound can be used to investigate the photochemical properties of indole-containing diarylethenes . This can help scientists better understand how these compounds behave under different light conditions .

properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-4-19(17-8-6-5-7-9-17)21(24)22-14-16-10-11-20-18(13-16)12-15(2)23(20)3/h5-13,19H,4,14H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXJGNMXYQMLKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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